molecular formula C33H52O4 B1668283 Caprospinol CAS No. 4952-56-1

Caprospinol

Cat. No. B1668283
CAS RN: 4952-56-1
M. Wt: 512.8 g/mol
InChI Key: VMOZFSWFUBLCNN-AAPULDEBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caprospinol, also known as SP-233, is a small molecule that is currently under investigation . It is the first drug ever to demonstrate the correlation of clearing beta-amyloid from the brain and has shown to improve brain histopathology and recover memory function . It is a heterospirostenol that occurs naturally in Gynura japonica, a plant from the Asteraceae family .


Synthesis Analysis

The chemical synthesis of Caprospinol is straightforward, comprising a single esterification reaction between diosgenin and caproic acid . This one-step synthesis is rapid and financially attractive .


Molecular Structure Analysis

Caprospinol has a chemical formula of C33H52O4 . It belongs to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units .


Chemical Reactions Analysis

The chemical reactions involving Caprospinol primarily involve its interaction with beta-amyloid in the brain. Caprospinol binds to beta-amyloid directly and inhibits the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs) by forming stable heavy complexes with the peptide .


Physical And Chemical Properties Analysis

Caprospinol is a small molecule with an average weight of 512.775 and a mono-isotopic mass of 512.386560154 . It is a triterpenoid, a type of terpene molecule containing six isoprene units .

Scientific Research Applications

Alzheimer's Disease Treatment

Caprospinol has shown promise in treating Alzheimer's disease (AD), a degenerative neurological illness. Research on an Alzheimer's disease rat model demonstrated that caprospinol treatment improved cognitive function and reduced hippocampal amyloid deposits, astrogliosis, neurodegeneration, and Tau protein phosphorylation. This suggests caprospinol's potential as an effective drug candidate for AD treatment (Lecanu et al., 2010).

Neuroprotective Properties

Further research identified caprospinol's neuroprotective properties, highlighting its ability to bind β-amyloid (Aβ42), a key factor in Alzheimer's disease, and interact with components of the mitochondrial respiratory chain. This research positions caprospinol as a disease-modifying drug for Alzheimer's disease, with Samaritan Pharmaceuticals filing for an Investigational New Drug application with the FDA in 2006 (Lecanu et al., 2009).

Mechanism of Action and Drug Development

Another study explored caprospinol's mechanism of action, including its interactions with Aβ42 and the mitochondrial respiratory chain, and its capacity as a sigma-1 receptor ligand. The study also investigated its pharmacokinetics and pharmacodynamics, aiming to develop caprospinol as a disease-modifying drug for Alzheimer's disease treatment (Papadopoulos & Lecanu, 2012).

Future Directions

Caprospinol is currently in the preclinical stage, with an IND number received from the US FDA . Phase I clinical studies are yet to be started . Samaritan Pharmaceuticals, the company developing Caprospinol, has partnered with India-based Advinus Therapeutics to provide the requisite information to the FDA . The drug is being developed for Alzheimer’s disease and other neurodegenerative disorders . Recent studies have demonstrated the drug’s ability in restoring memory, which may add much value to Caprospinol .

properties

IUPAC Name

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3/t21-,22+,24+,25-,26+,27+,28+,30+,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOZFSWFUBLCNN-AAPULDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Caprospinol cleared beta-amyloid plaque formation and restored memory capacity in-vivo; confirming in-vitro studies showing Caprospinol binds ß-amyloid directly and inhibits the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs) by forming stable heavy complexes with the peptide. In addition, the studies demonstrated Caprospinol protects mitochondria function, thus protecting cell viability and decreased cell death.
Record name Caprospinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Caprospinol

CAS RN

4952-56-1
Record name Caprospinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004952561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caprospinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAPROSPINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BU4T267E4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caprospinol
Reactant of Route 2
Reactant of Route 2
Caprospinol
Reactant of Route 3
Reactant of Route 3
Caprospinol
Reactant of Route 4
Reactant of Route 4
Caprospinol
Reactant of Route 5
Reactant of Route 5
Caprospinol
Reactant of Route 6
Reactant of Route 6
Caprospinol

Citations

For This Compound
79
Citations
V Papadopoulos, L Lecanu - Journal of neuroendocrinology, 2012 - Wiley Online Library
… (caprospinol) and derivatives that protect neuronal cells against Aβ 1–42 neurotoxicity. The neuroprotective effect of caprospinol is … In vivo, caprospinol crosses the blood–brain barrier, …
Number of citations: 31 onlinelibrary.wiley.com
L Lecanu, L Tillement, G Rammouz… - Expert Opinion on …, 2009 - Taylor & Francis
… (caprospinol). The mechanism of action underlying the neuroprotective properties of caprospinol … Samaritan Pharmaceuticals is developing caprospinol as a disease-modifying drug for …
Number of citations: 34 www.tandfonline.com
L Lecanu, G Rammouz, A McCourty, EK Sidahmed… - Neuroscience, 2010 - Elsevier
… investigate the in vivo efficacy of caprospinol, a disease-modifying … Caprospinol treatment of diseased rats attenuated memory … In parallel studies, caprospinol bioavailability in normal rat …
Number of citations: 30 www.sciencedirect.com
JE Chojnacki, K Liu, JM Saathoff, S Zhang - Bioorganic & Medicinal …, 2015 - Elsevier
… Curcumin (1) and diosgenin (3) exhibited weak protective abilities, and caprospinol (2) showed no protection at 1 μM in this model. Caprospinol has been shown to be protective in …
Number of citations: 32 www.sciencedirect.com
L Tillement - 2011 - search.proquest.com
… Caprospinol prevented and inhibited the A 142 peptide internalization and targeting to neuronal cell mitochondria. Interestingly, caprospinol … by the neurosteroid derivative caprospinol. …
Number of citations: 2 search.proquest.com
L Tillement, L Lecanu, V Papadopoulos - Neurodegenerative Diseases, 2011 - karger.com
… effect of caprospinol on mitochondria, we added caprospinol (1, 10, or 100 μ M) to cultures 2 h after the addition of 1 μ M A ß 1–42. Only freshly reconstituted caprospinol dissolved in N,…
Number of citations: 31 karger.com
GX Yang, SL Ge, Y Wu, J Huang, SL Li, R Wang… - European Journal of …, 2018 - Elsevier
… Moreover, Aβ42 was the optimum predicted target based on the high 3D molecular similarity between compound AA36 and caprospinol. In the following experiments, AA36 significantly …
Number of citations: 25 www.sciencedirect.com
L Lecanu, V Papadopoulos - Alzheimer's research & therapy, 2013 - Springer
… caprospinol: Campbell-Switzer silver staining of amyloid deposits in the hippocampus of untreated (F) and caprospinol… hippocampus of untreated (H) and caprospinol-treated (I) FAB rats…
Number of citations: 104 link.springer.com
HTT Phan, T Hata, M Morita, T Yoda, T Hamada… - … et Biophysica Acta (BBA …, 2013 - Elsevier
… Moreover, a 22R-hydroxycholesterol's derivative, caprospinol, has been considered as a potential drug candidate in AD treatment because it is able to bind to Aβ-42, reduce its …
Number of citations: 54 www.sciencedirect.com
L Lecanu, V Papadopoulos - Frontiers in CNS Drug Discovery, 2011 - books.google.com
… In addition, the ability of caprospinol to bind to amyloid peptide … In our rat model of AD [7], intraperitoneal caprospinol injection … In addition, caprospinol treatment reduced the number of …
Number of citations: 0 www.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.